tert-Butyl (5-(hydroxymethyl)pyridin-3-yl)carbamate
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Overview
Description
tert-Butyl (5-(hydroxymethyl)pyridin-3-yl)carbamate is an organic compound with the molecular formula C11H16N2O3. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (5-(hydroxymethyl)pyridin-3-yl)carbamate typically involves the reaction of 5-(hydroxymethyl)pyridin-3-amine with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine, which acts as a catalyst. The reaction is usually conducted at room temperature and under an inert atmosphere to prevent any unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (5-(hydroxymethyl)pyridin-3-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The compound can be reduced to form a primary alcohol.
Substitution: The pyridine ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic reagents such as halogens (e.g., chlorine, bromine) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of primary alcohols.
Substitution: Formation of halogenated pyridine derivatives.
Scientific Research Applications
tert-Butyl (5-(hydroxymethyl)pyridin-3-yl)carbamate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme inhibitors and receptor binding studies.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-Butyl (5-(hydroxymethyl)pyridin-3-yl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The hydroxymethyl group plays a crucial role in its binding affinity and specificity. The exact molecular pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl (5-(hydroxymethyl)pyrrolidin-3-yl)carbamate: Similar structure but with a pyrrolidine ring instead of pyridine.
tert-Butyl (5-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)methylcarbamate: Contains a methoxy group and a boronate ester.
Uniqueness
tert-Butyl (5-(hydroxymethyl)pyridin-3-yl)carbamate is unique due to its specific hydroxymethyl group attached to the pyridine ring, which imparts distinct chemical and biological properties. This structural feature allows for versatile chemical modifications and interactions with various biological targets, making it a valuable compound in research and industrial applications.
Properties
CAS No. |
1260771-98-9 |
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Molecular Formula |
C11H16N2O3 |
Molecular Weight |
224.26 g/mol |
IUPAC Name |
tert-butyl N-[5-(hydroxymethyl)pyridin-3-yl]carbamate |
InChI |
InChI=1S/C11H16N2O3/c1-11(2,3)16-10(15)13-9-4-8(7-14)5-12-6-9/h4-6,14H,7H2,1-3H3,(H,13,15) |
InChI Key |
HSMGIVUHPSVZDH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CN=CC(=C1)CO |
Origin of Product |
United States |
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